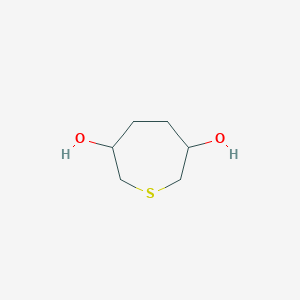
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate is a compound of interest in organic chemistry due to its unique structure and reactivity This compound features a tert-butyl carbamate group, which is known for its stability and utility in various chemical reactions
Vorbereitungsmethoden
The synthesis of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a involving a suitable precursor.
Introduction of the Vinyl Group: The vinyl group can be introduced via a using appropriate reagents and conditions.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is typically introduced through a using tert-butyl chloroformate and a suitable amine.
Analyse Chemischer Reaktionen
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Palladium-Catalyzed Reactions: The tert-butyl carbamate group can participate in with various aryl halides, forming N-Boc-protected anilines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the azetidinone ring and vinyl group allows for specific interactions with the enzyme’s active site, leading to inhibition of its function.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the azetidinone ring and vinyl group.
N-Boc-protected anilines: Compounds that feature a tert-butyl carbamate group attached to an aniline, used in similar palladium-catalyzed reactions.
Azetidinone derivatives: Compounds containing the azetidinone ring, which are used in various chemical and biological applications.
The unique combination of the azetidinone ring, vinyl group, and tert-butyl carbamate group in this compound makes it a versatile and valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-2-ethenyl-1-hydroxy-4-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-5-6-7(8(13)12(6)15)11-9(14)16-10(2,3)4/h5-7,15H,1H2,2-4H3,(H,11,14)/t6?,7-/m0/s1 |
InChI-Schlüssel |
VKCBVFITKCAJBA-MLWJPKLSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C(N(C1=O)O)C=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C(N(C1=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
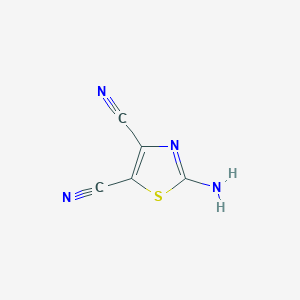
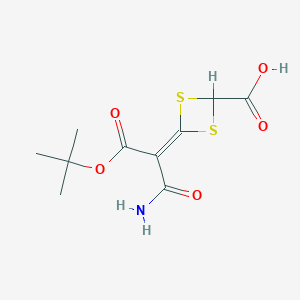

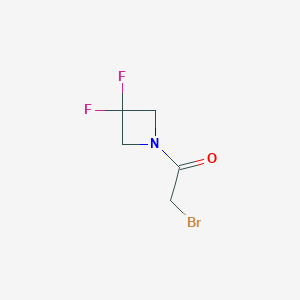
![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
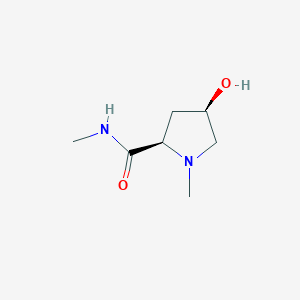

![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)


